![molecular formula C14H13N3O2S B262252 N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B262252.png)
N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide involves the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). This inhibition leads to a reduction in the production of inflammatory mediators, such as prostaglandins, and an increase in the levels of intracellular cyclic AMP (cAMP), respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide include the reduction of inflammation, the inhibition of cancer cell growth, and the prevention of infectious diseases. In addition, it has been shown to have a positive effect on the immune system, leading to an increase in the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide in lab experiments is its potency and specificity in inhibiting certain enzymes. This makes it a valuable tool for studying the role of these enzymes in various diseases. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide. These include the identification of new targets for this compound, the development of more potent and selective inhibitors, and the investigation of its potential applications in other diseases, such as neurodegenerative disorders. In addition, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
In conclusion, N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide has shown promising potential in drug discovery and development, particularly in the treatment of cancer, inflammation, and infectious diseases. Its mechanism of action involves the inhibition of certain enzymes, leading to a reduction in the production of inflammatory mediators and an increase in the levels of intracellular cAMP. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its research and development, including the identification of new targets and the development of more potent inhibitors.
Métodos De Síntesis
The synthesis of N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide involves the reaction of 2-aminothiophene-3-carboxylic acid with ethyl acetoacetate in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to obtain N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide.
Aplicaciones Científicas De Investigación
N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit significant activity against various diseases, including cancer, inflammation, and infectious diseases. In addition, it has been identified as a potent inhibitor of certain enzymes, making it a promising candidate for the development of enzyme inhibitors.
Propiedades
Nombre del producto |
N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide |
|---|---|
Fórmula molecular |
C14H13N3O2S |
Peso molecular |
287.34 g/mol |
Nombre IUPAC |
N-(5-oxo-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-2-yl)acetamide |
InChI |
InChI=1S/C14H13N3O2S/c1-8(18)16-14-15-7-10-11(17-14)5-9(6-12(10)19)13-3-2-4-20-13/h2-4,7,9H,5-6H2,1H3,(H,15,16,17,18) |
Clave InChI |
MSOZWEOBAVIYSV-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=CS3 |
SMILES canónico |
CC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Cyclohexylmethyl)amino]-1-phenylethanol](/img/structure/B262169.png)
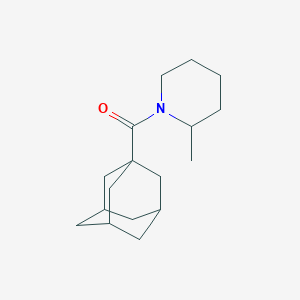
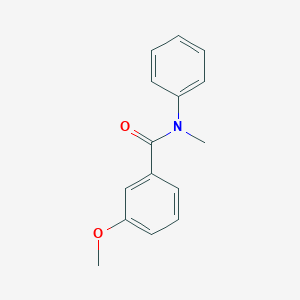
![(4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one](/img/structure/B262176.png)
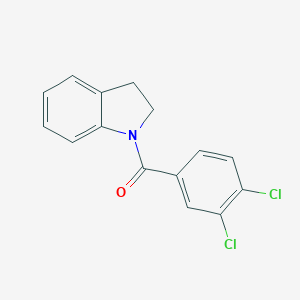


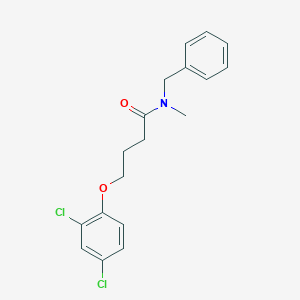
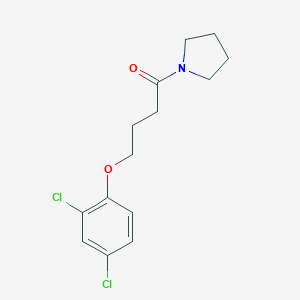
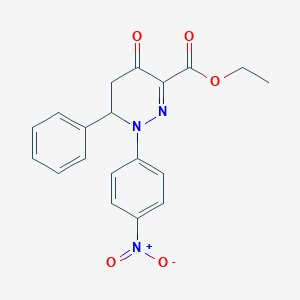
![7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B262197.png)
![8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B262198.png)
![ethyl {3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B262199.png)
![(6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one](/img/structure/B262222.png)